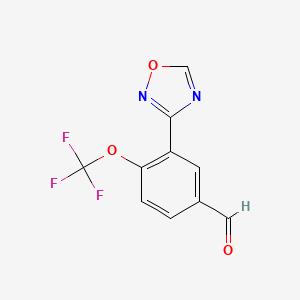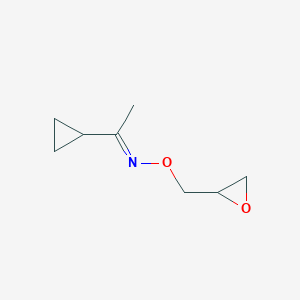![molecular formula C8H12ClNO3 B12977321 Ethyl 1-[(2-chloroacetyl)amino]cyclopropanecarboxylate](/img/structure/B12977321.png)
Ethyl 1-[(2-chloroacetyl)amino]cyclopropanecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 1-(2-chloroacetamido)cyclopropane-1-carboxylate is a chemical compound with a cyclopropane ring, an ethyl ester group, and a chloroacetamido substituent
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1-(2-chloroacetamido)cyclopropane-1-carboxylate typically involves the reaction of ethyl cyclopropane-1-carboxylate with chloroacetyl chloride in the presence of a base, such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then treated with ammonia to yield the final product .
Industrial Production Methods
While specific industrial production methods for ethyl 1-(2-chloroacetamido)cyclopropane-1-carboxylate are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 1-(2-chloroacetamido)cyclopropane-1-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The chloroacetamido group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Reduction: The compound can be reduced to form amines or alcohols, depending on the reducing agent used.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and amines. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be achieved with sodium hydroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products Formed
Substitution Reactions: Products include azido, thiocyanato, or amino derivatives.
Hydrolysis: The major product is cyclopropane-1-carboxylic acid.
Reduction: Products include cyclopropylamines or cyclopropanols.
Aplicaciones Científicas De Investigación
Ethyl 1-(2-chloroacetamido)cyclopropane-1-carboxylate has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: The compound’s structural features make it a potential candidate for drug development, particularly in designing inhibitors or modulators of specific enzymes.
Biological Studies: It can be used to study the effects of cyclopropane-containing compounds on biological systems.
Industrial Applications:
Mecanismo De Acción
The mechanism of action of ethyl 1-(2-chloroacetamido)cyclopropane-1-carboxylate depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes through covalent modification of active site residues. The chloroacetamido group can form covalent bonds with nucleophilic amino acid residues, such as cysteine or serine, leading to enzyme inhibition.
Comparación Con Compuestos Similares
Similar Compounds
Ethyl 1-((2-cyanoethyl)amino)cyclopropane-1-carboxylate: Similar in structure but contains a cyanoethyl group instead of a chloroacetamido group.
1-Aminocyclopropane-1-carboxylic acid: A precursor to ethylene in plants, structurally similar but lacks the ester and chloroacetamido groups.
Uniqueness
Ethyl 1-(2-chloroacetamido)cyclopropane-1-carboxylate is unique due to the presence of both the cyclopropane ring and the chloroacetamido group. This combination imparts distinct reactivity and potential biological activity, making it a valuable compound for research and development.
Propiedades
Fórmula molecular |
C8H12ClNO3 |
|---|---|
Peso molecular |
205.64 g/mol |
Nombre IUPAC |
ethyl 1-[(2-chloroacetyl)amino]cyclopropane-1-carboxylate |
InChI |
InChI=1S/C8H12ClNO3/c1-2-13-7(12)8(3-4-8)10-6(11)5-9/h2-5H2,1H3,(H,10,11) |
Clave InChI |
ZACCBWISPIWXRN-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1(CC1)NC(=O)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1H-Pyrrolo[2,3-d]pyrimidine-2,4(3H,5H)-dione](/img/structure/B12977252.png)


![1,2-Dihydrocyclobuta[b]naphthalene-1-carboxylic acid](/img/structure/B12977285.png)


![(4-Fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazol-6-yl)boronic acid](/img/structure/B12977304.png)





![Tert-butyl 4-hydroxy-6-azabicyclo[3.2.0]heptane-6-carboxylate](/img/structure/B12977343.png)
